molecular formula C21H25NO4S B2417292 (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1396890-63-3

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2417292
CAS No.: 1396890-63-3
M. Wt: 387.49
InChI Key: SYZNOOIKIJNSGE-SNAWJCMRSA-N
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Description

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of a piperidine derivative. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine under basic conditions to form the corresponding piperidinyl-thiophene intermediate.

  • Aldol Condensation: : The piperidinyl-thiophene intermediate is then subjected to an aldol condensation reaction with 3,4,5-trimethoxybenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, resulting in the formation of the desired enone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the enone group to an alcohol.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular pathways, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of (E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-(furan-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-(pyridin-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(4-(thiophen-3-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the thiophene ring and the trimethoxyphenyl group. This configuration may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(4-thiophen-3-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-24-18-12-15(13-19(25-2)21(18)26-3)4-5-20(23)22-9-6-16(7-10-22)17-8-11-27-14-17/h4-5,8,11-14,16H,6-7,9-10H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZNOOIKIJNSGE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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